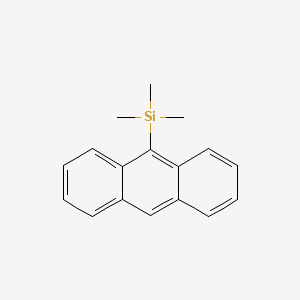

9-Trimethylsilylanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18Si |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

anthracen-9-yl(trimethyl)silane |

InChI |

InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |

InChI Key |

BCXUWDHESDSDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 9 Trimethylsilylanthracene

Direct Silylation Approaches to Anthracene (B1667546) Derivatives

Direct silylation involves the introduction of a silyl (B83357) group onto the anthracene backbone in a single step, typically through the activation of a C-H bond. The high electron density at the 9 and 10 positions of anthracene makes these sites susceptible to electrophilic attack, which is a foundational principle for many direct functionalization techniques.

Achieving regioselectivity is paramount in the synthesis of 9-substituted anthracenes. The inherent electronic structure of anthracene favors substitution at the meso-positions (C9 and C10). Electrophilic aromatic substitution reactions, a common strategy, naturally target these electron-rich centers.

Birch-type reductions followed by silylation represent one method to functionalize the anthracene core, although this can lead to dearomatized and polysilylated products. researchgate.netresearchgate.net For instance, the Birch-type silylation of anthracene can afford a hexasilylated hexahydroanthracene (B13798584) as a single stereoisomer. researchgate.netresearchgate.net A more direct and highly regioselective method involves the formation of an anthracene-lithium complex. The reaction of the anthracene-lithium-TMEDA (tetramethylethylenediamine) complex with trimethylsilyl (B98337) chloride is a well-established route that yields silylated anthracene derivatives. researchgate.netdatapdf.com The presence of TMEDA is often crucial for the success of these reactions, facilitating the formation of the desired organometallic intermediate and promoting the silylation process. datapdf.com

| Method | Reagents | Key Feature | Product(s) |

| Birch-type Silylation | Li, NH₃, then TMSCl | Reductive silylation | Hexasilylated hexahydroanthracene researchgate.netresearchgate.net |

| Complex-mediated Silylation | Anthracene, Li, TMEDA, then TMSCl | Forms a specific lithium adduct | cis- and trans-9,10-dihydro-9,10-bis(trimethylsilyl)anthracene researchgate.net |

Recent advancements have focused on catalytic C-H silylation, which avoids the need for stoichiometric organometallic reagents. Transition-metal-free catalysis is a particularly attractive area, offering more sustainable and environmentally benign synthetic routes. researchgate.netrsc.org These systems often employ strong bases or Lewis acids to activate either the aromatic C-H bond or the silylating agent.

Systems utilizing a strong base, such as potassium tert-butoxide (KOt-Bu), can deprotonate the aromatic ring or react with a hydrosilane to generate a reactive silyl anion, which then attacks the aromatic substrate. google.comgoogle.com Alternatively, Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can activate hydrosilanes, generating a highly electrophilic silylium-like species that undergoes an electrophilic aromatic substitution on the anthracene ring. researchgate.net These methods are compatible with a range of functional groups and offer high regioselectivity for arenes and heteroarenes. researchgate.netgoogle.com Anthracene is a suitable substrate for such transition-metal-free silylation reactions. google.comgoogle.com

| Catalytic System | Catalyst Type | Proposed Mechanism | Silylating Agent |

| Strong Base | KOt-Bu | C-H deprotonation or silyl anion formation | Hydrosilanes (e.g., Et₃SiH) google.com |

| Lewis Acid | B(C₆F₅)₃ | Hydrosilane activation to form electrophilic silicon species | Hydrosilanes researchgate.net |

| Fluoride Activation | Alkali Metal Fluoride | Activation of TMSCF₃ | Ruppert-Prakash reagent (TMSCF₃) researchgate.net |

Organometallic Precursors in 9-Trimethylsilylanthracene Synthesis

A highly reliable and widely used strategy for synthesizing 9-trimethylsilylanthracene involves a two-step process: first, the generation of a nucleophilic organometallic anthracene species, followed by its reaction with an electrophilic silicon reagent.

The formation of an organolithium or Grignard reagent at the C9 position of anthracene creates a potent carbon-centered nucleophile poised for reaction with a silyl electrophile.

Lithiation: Treatment of anthracene with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA, results in deprotonation at the C9 position to form 9-lithioanthracene. researchgate.netthieme-connect.com This intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl), to form the desired C-Si bond. researchgate.net This method can be extended to produce disilylated products; for example, using a dilithioanthracene intermediate allows for the synthesis of 9,10-bis(trimethylsilyl)anthracene. datapdf.com The use of TMEDA can be critical in these reactions to stabilize the organolithium species. datapdf.com

Grignard Reagents: An alternative approach begins with a halogenated anthracene, typically 9-bromoanthracene. Reaction with magnesium metal in an ether solvent like THF generates the corresponding Grignard reagent, 9-anthracenylmagnesium bromide. wikipedia.orgalfa-chemistry.comlibretexts.org This organomagnesium compound, which contains a highly polarized C-Mg bond, readily attacks electrophiles. libretexts.orgcitycollegekolkata.org Subsequent addition of trimethylsilyl chloride to the Grignard reagent furnishes 9-trimethylsilylanthracene. koreascience.kr

| Precursor | Reagents | Intermediate | Electrophile |

| Anthracene | n-BuLi, TMEDA | 9-Lithioanthracene researchgate.netthieme-connect.com | Trimethylsilyl chloride (TMSCl) |

| 9-Bromoanthracene | Mg, THF | 9-Anthracenylmagnesium bromide | Trimethylsilyl chloride (TMSCl) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds and have been adapted for the synthesis of arylsilanes. nih.govscirp.org In this context, a C-Si bond is typically formed by coupling an aryl halide (or triflate) with an organosilicon reagent or by coupling an organometallic aryl species with a halosilane.

A common strategy involves the reaction of an aryl halide, such as 9-bromoanthracene, with a silyl-containing coupling partner in the presence of a palladium catalyst. For example, the Sonogashira coupling, which typically couples terminal alkynes with aryl halides, has been used to synthesize more complex silylated anthracene derivatives starting from 9,10-dibromoanthracene. koreascience.kr While less common for the direct synthesis of 9-trimethylsilylanthracene itself, related cross-coupling methods like the Suzuki-Miyaura reaction (using a silylborane) or Stille coupling (using a silylstannane) represent viable, albeit more complex, pathways for constructing the C-Si bond. nih.govscirp.org These methods are particularly valuable when direct silylation or organometallic approaches are incompatible with other functional groups on the molecule.

Strategies for Stereocontrol in Related Silylated Anthracene Syntheses

While 9-trimethylsilylanthracene is an achiral molecule, the principles of stereocontrol are highly relevant in the synthesis of related chiral silylated anthracene derivatives and during reactions where new stereocenters are formed.

For instance, the Birch-type reductive silylation of anthracene can lead to the formation of dearomatized products with multiple new stereocenters. In certain cases, this reaction can proceed with high stereoselectivity, affording a single stereoisomer of a hexasilylated hexahydroanthracene. researchgate.net Similarly, the reaction of an anthracene-lithium-TMEDA complex can yield distinct cis and trans isomers of 9,10-dihydro-9,10-bis(trimethylsilyl)anthracene, highlighting the importance of controlling the stereochemical outcome of the addition. researchgate.net

Furthermore, the synthesis of more complex, silicon-containing polycyclic aromatic structures often requires sophisticated stereocontrol. A notable example is the palladium-catalyzed asymmetric synthesis of Si-stereogenic dibenzosiloles. acs.org This method utilizes a chiral ligand (a Josiphos-type ligand) to achieve enantioselective C-H bond functionalization, creating a chiral silicon center with high enantioselectivity. acs.org Such strategies underscore the advanced techniques available for installing stereochemistry in silicon-containing aromatic systems, a field of growing importance for applications in chiral materials and asymmetric catalysis. The stereocontrolled synthesis of anthracene β-C-ribosides, where a chiral sugar moiety is attached to the anthracene core, further illustrates the application of stereoselective methods in creating complex anthracene derivatives. researchgate.net

Green Chemistry Considerations in 9-Trimethylsilylanthracene Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic routes through the lens of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. um-palembang.ac.idjocpr.com In the context of 9-trimethylsilylanthracene synthesis, several aspects can be considered to develop more environmentally benign methodologies.

Key green chemistry principles applicable to the synthesis of 9-trimethylsilylanthracene include maximizing atom economy, employing catalytic instead of stoichiometric reagents, using safer solvents, and improving energy efficiency. um-palembang.ac.idlangholmandcanonbieschools.dumgal.sch.uk Traditional methods for the silylation of aromatic compounds often involve stoichiometric amounts of strong bases and reactive silylating agents, which can lead to significant waste and potential hazards.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are inherently greener as they generate fewer byproducts. rsc.org For the synthesis of 9-trimethylsilylanthracene, a high atom economy would be achieved if all the atoms from the silylating agent are incorporated into the final product. The use of catalytic methods, where possible, can significantly improve atom economy over stoichiometric reactions. langholmandcanonbieschools.dumgal.sch.uk

Catalytic Approaches

The development of catalytic methods for C-H bond silylation represents a significant advancement towards a greener synthesis of silylated arenes like 9-trimethylsilylanthracene. acs.org Transition metal catalysts, such as those based on rhodium, can facilitate the direct silylation of aromatic C-H bonds, avoiding the need for pre-functionalized starting materials and the use of stoichiometric organometallic reagents. acs.orgresearchgate.net While direct catalytic silylation of anthracene at the 9-position is a subject of ongoing research, these approaches offer a promising avenue for sustainable synthesis.

Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture. nih.govroyalsocietypublishing.org Traditional syntheses may employ volatile and potentially toxic organic solvents. Research into greener solvents, such as ionic liquids, supercritical fluids, or even water, is an active area of green chemistry. royalsocietypublishing.orgresearchgate.net For the synthesis of silylated anthracenes, exploring the use of less hazardous solvents or solvent-free conditions could significantly improve the sustainability of the process.

One innovative and energy-efficient approach is mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. nih.govchemrxiv.org This technique has been successfully applied to the synthesis of various polycyclic aromatic compounds and could potentially be adapted for the silylation of anthracene, thereby reducing solvent waste and energy consumption associated with heating. nih.govresearchgate.net

Comparative Analysis of Synthetic Routes

To illustrate the green chemistry considerations, a comparative analysis of a traditional versus a hypothetical greener route for the synthesis of 9-trimethylsilylanthracene is presented below. The traditional route often involves the generation of an anthracenyl anion followed by reaction with a silyl halide. A greener approach could involve direct catalytic C-H silylation.

| Green Chemistry Metric | Traditional Method (e.g., via Grignard or Lithiation) | Potential Greener Method (e.g., Catalytic C-H Silylation) |

| Atom Economy | Lower, due to the use of stoichiometric metal reagents and the formation of salt byproducts. | Higher, as more atoms from the reactants are incorporated into the product. rsc.org |

| Reagents | Stoichiometric use of reactive metals (e.g., Mg, Li) and strong bases. | Catalytic amounts of a transition metal (e.g., Rh, Ir). acs.org |

| Solvents | Often requires anhydrous and potentially hazardous solvents like THF or diethyl ether. | Potential for use of greener solvents or solvent-free (mechanochemical) conditions. nih.govnih.gov |

| Energy Consumption | May require heating for reaction and energy-intensive solvent removal. | Potentially lower energy requirements, especially with highly active catalysts or mechanochemistry. nih.gov |

| Waste Generation | Generates significant amounts of inorganic salt waste. | Significantly less waste generated, primarily consisting of the catalyst which may be recyclable. |

This table is a generalized representation and specific values would depend on the exact reaction conditions and yields.

By focusing on these green chemistry principles, future research can pave the way for more sustainable and efficient methods for the synthesis of 9-trimethylsilylanthracene and other valuable silylated aromatic compounds. researchgate.net

Reactivity and Reaction Mechanisms of 9 Trimethylsilylanthracene

Cycloaddition Reactions of 9-Trimethylsilylanthracene

9-Trimethylsilylanthracene, like its parent compound anthracene (B1667546), participates in cycloaddition reactions, most notably the Diels-Alder reaction. The anthracene core serves as the diene component, reacting across the 9 and 10 positions. The presence of the trimethylsilyl (B98337) (TMS) group at the 9-position introduces significant steric and electronic effects that influence the course and outcome of these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental to synthetic organic chemistry. orientjchem.org In the case of anthracene, the reaction typically occurs at the 9,10-positions of the central ring. This preference is driven by the fact that the resulting adduct retains the aromaticity of the two terminal benzene rings, which is energetically more favorable than disrupting the aromaticity of a terminal ring. stackexchange.comstudy.com

For 9-trimethylsilylanthracene, the reaction with dienophiles still occurs across the 9,10-positions. The regioselectivity is predetermined by the structure of the anthracene core. However, the stereoselectivity of the addition is influenced by the bulky trimethylsilyl group. The dienophile will preferentially approach the anthracene diene from the face opposite to the TMS group to minimize steric hindrance. This leads to the formation of a specific stereoisomer of the resulting cycloadduct.

When an unsymmetrical dienophile reacts with 9-trimethylsilylanthracene, two different regioisomers are possible. The formation of the major product is governed by electronic effects, where the alignment of partial positive and negative charges on the diene and dienophile in the transition state determines the outcome. youtube.commasterorganicchemistry.com The electron-donating or -withdrawing nature of the substituent on the dienophile, in conjunction with the electronic influence of the TMS group on the anthracene ring, will direct the regiochemical outcome. youtube.com

The trimethylsilyl group affects the reactivity of the anthracene core in two primary ways: sterically and electronically.

Steric Effects: The TMS group is sterically demanding. This bulk can hinder the approach of the dienophile to the 9,10-positions, potentially slowing down the rate of the Diels-Alder reaction compared to unsubstituted anthracene. This steric hindrance is a critical factor in controlling the stereochemical outcome of the cycloaddition.

Electronic Effects: The electronic nature of the silicon atom in the TMS group is complex. Silicon is less electronegative than carbon and can donate electron density through the sigma bond framework (σ-donation or hyperconjugation). This effect can increase the electron density of the anthracene π-system, enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions (where the dienophile is electron-poor). Conversely, silicon can also accept electron density into its vacant d-orbitals, although the extent of this interaction in aromatic systems is a subject of debate. The net electronic effect influences the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene system, a key factor in determining its reactivity toward dienophiles. chemrxiv.org

The Diels-Alder reaction of 9-trimethylsilylanthracene is generally understood to proceed through a concerted, pericyclic mechanism. In this pathway, the formation of the two new carbon-carbon sigma bonds occurs simultaneously in a single transition state. This is consistent with the high degree of stereospecificity observed in these reactions.

Computational studies and mechanistic experiments on related anthracene systems support this concerted pathway. researchgate.net For 9-trimethylsilylanthracene, the transition state geometry is influenced by the TMS group. The dienophile approaches the anthracene plane in a way that minimizes steric repulsion with the silyl (B83357) substituent. This leads to a distorted transition state compared to the reaction with unsubstituted anthracene, which can affect the activation energy of the reaction. In some cases, particularly with highly reactive or polarized reactants, a stepwise mechanism involving a zwitterionic or diradical intermediate could be considered, but for typical Diels-Alder reactions of anthracenes, the concerted pathway is the accepted mechanism. chemrxiv.org

Nucleophilic Addition and Substitution Reactions

Nucleophilic attack on the electron-rich anthracene core is generally unfavorable. However, the presence of the trimethylsilyl group and the specific reaction conditions, such as photoexcitation, can facilitate unique substitution pathways.

The 9 and 10 positions of the anthracene ring are the most electron-rich and, therefore, the most reactive sites for electrophilic substitution. quora.com Conversely, nucleophilic attack is less common but can be induced. For 9-trimethylsilylanthracene, a notable reaction at the 9-position is photoprotodesilylation, an ipso substitution that occurs in the excited singlet state. rsc.org

This reaction is observed when 9-trimethylsilylanthracene is irradiated in the presence of alcohols, such as methanol (B129727). The process involves the formation of a hydrogen bond between the alcohol and the excited state of the silylated anthracene, which precedes the cleavage of the carbon-silicon bond and results in the formation of anthracene. rsc.org The mechanism was investigated using fluorescence studies and laser flash photolysis, which identified a key intermediate "X". rsc.org The reaction does not proceed through a step with high activation energy after the formation of this intermediate. rsc.org

Detailed kinetic studies in methanol have provided insight into the reaction mechanism. rsc.org An isotopic effect (k H /k D ≈ 1.9) was observed when comparing methanol and deuterated methanol, supporting the proposed protonation step in the excited state. rsc.org

Table 1: Kinetic Parameters for the Photoprotodesilylation of 9-Trimethylsilylanthracene in Methanol rsc.org

| Parameter | Value | Description |

|---|---|---|

| A(X) | ~2.5 x 1011 s-1 | Arrhenius pre-exponential factor for the formation of intermediate "X" |

| Ea(X) | ~19.5 kJ mol-1 | Activation energy for the formation of intermediate "X" |

| A(R) | ~4 x 1010 s-1 | Arrhenius pre-exponential factor for the global reaction |

| Ea(R) | ~19.2 kJ mol-1 | Activation energy for the global reaction |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While thermal pericyclic reactions like the Diels-Alder cycloaddition are characteristic of dienes, anthracene derivatives primarily undergo photoinduced pericyclic reactions. msu.educanterbury.ac.nz The most prominent example for 9-substituted anthracenes is the [4π+4π] photocycloaddition, which is discussed in detail in section 3.4.2.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles due to the highly polarized metal-carbon bond, which imparts significant carbanionic character to the carbon atom. libretexts.org These reagents readily attack electrophilic centers, including the carbon atoms of carbonyl groups. libretexts.org

In the context of aromatic systems, the reaction of organometallic nucleophiles with aryl halides can lead to nucleophilic aromatic substitution, although this typically requires specific activation, such as the presence of strong electron-withdrawing groups, or proceeds through an elimination-addition (benzyne) mechanism. youtube.comyoutube.com While specific studies on the interaction of 9-trimethylsilylanthracene with organometallic nucleophiles are not extensively detailed in the provided search results, the general principles of nucleophilic attack on aromatic rings would apply. The bulky trimethylsilyl group at the 9-position would likely exert significant steric hindrance, influencing the regioselectivity and feasibility of such reactions.

Photoinduced Reactions and Photodimerization Processes

Anthracene and its derivatives are well-known for their rich photochemistry, characterized by high fluorescence quantum yields and the propensity to undergo photodimerization. nih.gov These photoinduced processes are central to the application of anthracene compounds in materials science. nih.govresearchgate.net

Upon absorption of a photon, a 9-trimethylsilylanthracene molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo several competing processes:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T1).

Chemical Reaction: The excited molecule can undergo chemical transformations, such as the photoprotodesilylation described in section 3.3.1 or the photodimerization detailed below. rsc.org

Energy Transfer: The excited molecule (donor) can transfer its electronic excitation energy to another molecule (acceptor). miami.edu

Energy transfer can occur via two primary mechanisms. Förster Resonance Energy Transfer (FRET) is a long-range dipole-dipole interaction, while Dexter energy transfer is a short-range process requiring orbital overlap between the donor and acceptor. miami.edu In the context of photodimerization, energy transfer from an excited monomer to a ground-state monomer can lead to the formation of an excimer (excited-state dimer), which is often a key intermediate in the dimerization process. researchgate.net

The efficiency of these pathways is influenced by the molecular structure and the surrounding environment. For instance, phenyl substitution at the 9 and 10 positions of anthracene is known to significantly decrease the efficiency of intersystem crossing. researchgate.net

The most characteristic photoreaction of anthracene derivatives is the [4π+4π] photodimerization. This reaction involves the cycloaddition of an excited-state anthracene molecule with a ground-state molecule, forming a dimer linked by new sigma bonds at the 9,9' and 10,10' positions. researchgate.net

For 9-substituted anthracenes, the photodimerization can yield two main isomers: the head-to-tail (centrosymmetric) and the head-to-head (axially symmetric) dimer. In solution, the head-to-tail isomer is typically the major product due to minimized steric repulsion between the substituents. researchgate.net The presence of the bulky trimethylsilyl group at the 9-position would be expected to strongly favor the formation of the head-to-tail photodimer.

A crucial feature of this photocycloaddition is its thermal or photochemical reversibility. researchgate.net The dimer can undergo cycloreversion, breaking the sigma bonds to regenerate the two monomeric anthracene units. This reversible cycle between monomer and dimer forms the basis for the use of anthracene derivatives in photoswitchable materials and molecular devices. researchgate.netwhiterose.ac.uk The stability of the photodimer and the conditions required for cycloreversion are dependent on the nature of the substituents on the anthracene core.

Radical Reactions Involving 9-Trimethylsilylanthracene

Radical reactions involving anthracene derivatives can be initiated through various means, including chemical oxidation or photoinduced electron transfer. The oxidation of anthracene can generate a radical cation. researchgate.net The unpaired electron in anthracenyl radicals is generally localized in a σ orbital at the site of dehydrogenation, though some delocalization over the aromatic system occurs. nih.gov

While specific studies detailing radical reactions of 9-trimethylsilylanthracene are limited in the provided results, research on related compounds provides insight. For example, upon exposure to air, the di(9-anthryl)methyl radical decomposes to form 9-anthraldehyde and an anthroxyl radical derivative. chemrxiv.org Furthermore, light can actuate the formation of stable radicals from 9-anthracene carboxylic acid, leading to photochromism. rsc.org These examples highlight the capacity of the anthracene moiety to participate in radical chemistry, suggesting that 9-trimethylsilylanthracene could similarly form radical species under appropriate oxidative or photolytic conditions.

Metal-Catalyzed Transformations and Coordination Chemistry of 9-Trimethylsilylanthracene

The presence of the bulky and electron-donating trimethylsilyl group at the 9-position of the anthracene core significantly influences its reactivity in metal-catalyzed transformations and its behavior as a ligand in coordination chemistry. Research in this area has explored various reactions, including cross-coupling, C-H activation, and the formation of diverse metal complexes.

A notable example in the coordination chemistry of silylated anthracenes is the formation of a neutral metallacycle with aluminum. The reaction of 9,10-bis(trimethylsilyl)anthracene with ethylaluminum dichloride in the presence of THF leads to the formation of [{AlEt(THF)}(9,10-η²-9,10-bis(trimethylsilyl)anthracene)], a monomeric aluminum complex. nih.gov In this complex, the anthracene ligand coordinates to the aluminum center through the 9 and 10 positions, demonstrating an η²-coordination mode. nih.gov This structure highlights the ability of the silylated anthracene to act as a π-ligand.

While direct metal-catalyzed transformations of 9-trimethylsilylanthracene are not extensively documented, the well-established reactivity of halogenated anthracenes in cross-coupling reactions provides a strong basis for its potential applications. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of 9,10-diarylanthracene derivatives from 9,10-dibromoanthracene. nih.govresearchgate.netepa.gov It is plausible that 9-bromo-10-trimethylsilylanthracene could similarly undergo such coupling reactions to introduce an aryl group at the 10-position.

The following table summarizes representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 9-bromoanthracene derivatives, which serve as a model for the potential reactivity of 9-trimethylsilylanthracene derivatives.

| Anthracene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 9-Bromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ | Na₂CO₃ | Ethanol-Toluene | 9-(2-Indenyl)anthracene | 52 | nih.gov |

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 9,10-Diphenylanthracene (B110198) | Good | researchgate.net |

| 9-Bromoanthracene | Ferrocenylboronic acid | (dppf)PdCl₂ | - | - | 9-Ferrocenylanthracene | - | nih.gov |

Furthermore, rhodium-catalyzed C-H activation presents another avenue for the functionalization of anthracene derivatives. For instance, the directed peri-C–H alkenylation of certain anthracene derivatives has been achieved using a rhodium(III) catalyst. dntb.gov.ua The trimethylsilyl group in 9-trimethylsilylanthracene could potentially act as a directing group or influence the regioselectivity of such C-H functionalization reactions.

The coordination chemistry of anthracene derivatives extends to the formation of metallacycles and metallacages through coordination-driven self-assembly. mdpi.com Anthracene-containing ligands are valuable building blocks for constructing these supramolecular structures due to their rigid and planar nature. mdpi.com While specific examples using 9-trimethylsilylanthracene as a ligand in this context are not prevalent, the general principles suggest its potential to form discrete two- and three-dimensional architectures upon coordination with various metal ions.

The coordination of anthracene-based ligands to metal centers can also give rise to complexes with interesting photophysical and biological properties. For example, mixed ligand copper(II) complexes of anthracene-appended Schiff bases have been synthesized and shown to interact with DNA and exhibit cytotoxic activity. nih.gov The bulky trimethylsilyl group in 9-trimethylsilylanthracene would likely modulate the steric and electronic properties of such complexes, influencing their structure and function.

The table below provides examples of metal complexes with anthracene-based ligands, illustrating the diverse coordination modes and potential applications.

| Anthracene Ligand | Metal Center | Complex Structure | Coordination Mode | Reference |

|---|---|---|---|---|

| 9,10-bis(trimethylsilyl)anthracene | Aluminum | [{AlEt(THF)}(9,10-η²-9,10-bis(trimethylsilyl)anthracene)] | η² | nih.gov |

| 9,10-di(1H-imidazol-1-yl)anthracene | Copper(II) | Coordination Polymer | Bridging Ligand | rsc.org |

| Anthracene-appended Schiff base | Copper(II) | Cu(L)(phen)(ACN)₂ | Bidentate N,N' | nih.gov |

| (E)-9-(2-nitrovinyl)anthracene derivatives | - | - | - | dntb.gov.ua |

Advanced Structural and Electronic Characterization of 9 Trimethylsilylanthracene and Its Derivatives

Single-Crystal X-ray Diffraction Studies: Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov For derivatives of 9-Trimethylsilylanthracene, SCXRD studies are instrumental in elucidating the exact bond lengths, angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the solid state. This technique allows for a detailed conformational analysis, revealing how the sterically demanding trimethylsilyl (B98337) group orients itself relative to the planar anthracene (B1667546) ring system. Furthermore, it provides unparalleled insight into the subtle, non-covalent forces that govern how molecules arrange themselves into a stable crystal lattice. mdpi.com

The manner in which molecules pack together in a crystal is fundamental to the material's bulk properties. The analysis of crystal packing for anthracene derivatives often reveals complex arrangements influenced by the substituents. While specific polymorphism data for 9-Trimethylsilylanthracene is not extensively documented in the provided literature, the study of analogous molecules like 9,10-diphenylanthracene (B110198) (DPA) highlights the importance of this phenomenon. DPA is known to exist in at least three polymorphic forms (α, β, and γ), each with distinct molecular packing and crystal morphology. mdpi.com The thermodynamically stable α-polymorph can be selectively crystallized, but the use of additives like tetracene can promote the formation of metastable β- and γ-forms. mdpi.com This demonstrates that subtle changes in crystallization conditions can lead to different crystal structures, a principle that would apply to 9-Trimethylsilylanthracene as well. The study of these arrangements is crucial, as polymorphism can significantly impact a material's physical properties.

The table below illustrates crystallographic data for a related anthracene derivative, showcasing the type of information obtained from SCXRD that is used to analyze crystal packing.

| Parameter | Value (for a representative Anthracene Derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 14.123(3) |

| c (Å) | 9.456(2) |

| β (°) | 101.34(3) |

| Volume (ų) | 1118.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.256 |

| Note: Data is representative of a substituted anthracene and serves to illustrate the parameters derived from SCXRD. |

Non-covalent interactions are the primary drivers of supramolecular assembly in molecular crystals. For anthracene derivatives, hydrogen bonding and π-π stacking are particularly significant. rsc.orgrsc.org While the parent 9-Trimethylsilylanthracene lacks classical hydrogen bond donors, its derivatives featuring groups like amides or carboxylic acids can form robust hydrogen-bonding networks. nih.govresearchgate.net These interactions dictate molecular orientation and can create intricate one-, two-, or three-dimensional architectures. nih.gov

More universally relevant to the anthracene core is the phenomenon of π-π stacking. The large, electron-rich surface of the anthracene moiety facilitates attractive, non-covalent interactions with neighboring aromatic rings. researchgate.net These interactions are characterized by face-to-face or offset arrangements of the anthracene planes. The presence of the bulky trimethylsilyl group at the 9-position significantly influences this stacking. It can sterically hinder a perfectly cofacial arrangement, often leading to slipped-stack or herringbone packing motifs. The interplay between these attractive π-π forces and the steric repulsion from the silyl (B83357) group is a key determinant of the final crystal structure. rsc.org

| Interaction Type | Typical Distance (Å) | Geometric Features |

| π-π Stacking | 3.3 - 3.8 | Parallel or near-parallel orientation of aromatic rings. |

| C-H···π | 2.5 - 2.9 (H to ring centroid) | Interaction between a C-H bond and the face of an aromatic ring. |

| Hydrogen Bonding (in derivatives) | 1.5 - 2.5 (H···A) | Directional interaction between a donor (e.g., N-H, O-H) and an acceptor (e.g., O, N). |

| Note: This table presents typical parameters for non-covalent interactions observed in aromatic molecular crystals. |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. Beyond simple molecular formula confirmation, HRMS is a powerful tool for elucidating reaction mechanisms. By analyzing the masses of intermediates, byproducts, and fragments formed during a chemical transformation, researchers can piece together the step-by-step pathway of a reaction. For reactions involving 9-Trimethylsilylanthracene, such as electrophilic substitution or cycloaddition, HRMS can be used to identify transient intermediates that would otherwise be undetectable, providing direct evidence for a proposed mechanistic pathway. Coupling HRMS with liquid chromatography (LC) or gas chromatography (GC) allows for the separation and identification of complex product mixtures, offering a comprehensive view of the reaction outcome.

Computational and Theoretical Investigations of 9 Trimethylsilylanthracene

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been widely applied to investigate the properties of 9-trimethylsilylanthracene due to its favorable balance between computational cost and accuracy. These studies have provided a detailed understanding of how the introduction of the trimethylsilyl (B98337) group at the 9-position influences the geometry and electronic landscape of the anthracene (B1667546) core. DFT calculations on various substituted anthracene derivatives have shown that such substitutions can significantly alter the electronic and photophysical properties of the parent molecule. mdpi.com

Theoretical investigations of anthracene derivatives using DFT have become a standard approach for assessing their structural and spectral properties. irjweb.com The introduction of substituents at the 9 and 10 positions of the anthracene ring is a key strategy for modifying its properties for applications in biological systems and materials science. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its behavior in chemical reactions.

In silyl-substituted anthracenes, the HOMO is typically localized on the anthracene ring, possessing a π-character, while the LUMO is also centered on the aromatic core. The introduction of the trimethylsilyl group can modulate the energies of these orbitals. While specific energy gap values for 9-trimethylsilylanthracene require dedicated calculations, studies on related silyl-substituted aromatic compounds provide valuable insights. For instance, the HOMO-LUMO gap in such systems is a critical factor in determining their potential as sensors, with a smaller gap often correlating with higher sensitivity to electronic changes upon interaction with target molecules. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

This table provides a general overview of the significance of frontier molecular orbitals.

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the charge distribution on the molecular surface. These maps use a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For 9-trimethylsilylanthracene, the MEP map would be expected to show a high electron density (red or yellow) associated with the π-system of the anthracene rings, making these areas susceptible to electrophilic attack. The region around the silicon atom of the trimethylsilyl group would likely exhibit a more electropositive character. The electrostatic potential is crucial for predicting sites for nucleophilic and electrophilic attacks in a molecule. nih.gov

Ab Initio and Post-Hartree-Fock Calculations for High Accuracy Predictions

For more precise predictions of molecular properties, particularly those sensitive to electron correlation effects, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy. Ab initio calculations, by their nature, are derived from first principles without the inclusion of empirical parameters.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by incorporating electron correlation. These high-level calculations are particularly valuable for obtaining accurate thermochemical data, spectroscopic constants, and potential energy surfaces. While specific high-level ab initio studies on 9-trimethylsilylanthracene are not extensively reported in the literature, such calculations on anthracene and its smaller derivatives have been performed to benchmark the accuracy of other computational methods and to provide reliable data on their electronic and structural properties. researchgate.net

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. This information is invaluable for understanding the feasibility, kinetics, and selectivity of a chemical transformation.

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate.

| Parameter | Description |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. |

This table outlines key parameters obtained from reaction energy profiles.

The surrounding solvent can have a profound impact on the rates and mechanisms of chemical reactions. Computational chemistry can account for these solvent effects through various models, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation.

For reactions of 9-trimethylsilylanthracene, the polarity of the solvent can influence the stability of the reactants, products, and the transition state to different extents. For instance, in polar reactions, a polar solvent may stabilize a charge-separated transition state more than the reactants, thereby accelerating the reaction. Solvatochromic shift studies on anthracene have demonstrated the significant role of the solvent environment on its electronic transitions, which can be rationalized through computational models that consider solute-solvent interactions. nih.govspectroscopyonline.com Computational studies on the Diels-Alder reaction of substituted anthracenes have utilized polarizable continuum models to successfully account for the influence of the solvent on the reaction kinetics. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics simulations track the motions of atoms and molecules over time by numerically solving Newton's equations of motion. For a molecule like 9-trimethylsilylanthracene, such simulations could theoretically provide insights into the rotational freedom of the trimethylsilyl group relative to the rigid anthracene core, the flexibility of the entire structure, and the accessible energy minima corresponding to different conformers. However, without specific research, any detailed discussion would be speculative.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Similarly, a thorough review of existing research literature found no specific Quantitative Structure-Reactivity Relationship (QSRR) models developed for 9-trimethylsilylanthracene. QSRR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models typically use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, to predict reactivity in various chemical transformations.

Applications of 9 Trimethylsilylanthracene in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The carbon-silicon bond in 9-trimethylsilylanthracene offers a strategic point for molecular elaboration, rendering it a highly useful intermediate in organic synthesis.

The trimethylsilyl (B98337) group at the 9-position of the anthracene (B1667546) core can be selectively cleaved under specific conditions, a process known as desilylation. This reaction is pivotal as it generates a reactive site on the anthracene ring, which can then be subjected to further functionalization. For instance, photoprotodesilylation of 9-trimethylsilylanthracene in alcohols like methanol (B129727) leads to the formation of anthracene. rsc.org This reaction proceeds through an excited singlet state and involves a protonation step, highlighting the influence of the solvent and photochemical conditions on the reactivity of the C-Si bond. rsc.org

This controlled desilylation provides a pathway to introduce a variety of substituents at the 9-position, which would be difficult to achieve through direct substitution on the parent anthracene molecule due to the high reactivity of the 9 and 10 positions. This makes 9-trimethylsilylanthracene a valuable masked equivalent of 9-anthryl anion or a related reactive species. The ability to deprotect and functionalize this position is a key strategy in the synthesis of complex, substituted anthracene derivatives. nih.govbeilstein-journals.org

The steric bulk of the trimethylsilyl group in 9-trimethylsilylanthracene can influence the stereochemical outcome of reactions, making it a useful tool in stereoselective synthesis. In cycloaddition reactions, such as the Diels-Alder reaction, the trimethylsilyl group can direct the approach of the dienophile, leading to the preferential formation of one stereoisomer over another. orientjchem.orgresearchgate.net This directing effect is crucial in the synthesis of complex, three-dimensional molecules where precise control of stereochemistry is essential.

While direct examples of 9-trimethylsilylanthracene in major stereoselective syntheses are not extensively documented in the provided context, the principle of using bulky substituents on the anthracene core to control facial selectivity in cycloadditions is well-established. orientjchem.orgresearchgate.net This suggests the potential of 9-trimethylsilylanthracene and its derivatives in asymmetric synthesis, potentially as a chiral auxiliary or a stereodirecting group in the construction of enantiomerically enriched compounds.

Applications in the Development of Functional Materials

The unique photophysical and electronic properties of the anthracene core, modified by the trimethylsilyl group, make 9-trimethylsilylanthracene and its derivatives promising candidates for various functional materials. researchgate.netrsc.org

Anthracene derivatives are renowned for their strong blue fluorescence, a desirable characteristic for applications in Organic Light-Emitting Diodes (OLEDs). The introduction of a trimethylsilyl group can enhance the performance of these materials. The bulky nature of the triphenylsilane (B1312308) unit, a related functionality, has been shown to prevent molecular aggregation and self-quenching effects in 9-(2-naphthyl)anthracene derivatives, leading to improved efficiency and color purity in OLED devices. iaea.org These devices exhibited deep blue emission with high luminous, power, and quantum efficiencies. iaea.org

Similarly, the substitution of the anthracene core can tune its photophysical properties, affecting both absorption and fluorescence. rsc.org While substitutions at the 9,10-positions of anthracene with various phenyl derivatives have been shown to have a minor impact on optical properties, they significantly affect thermal stability. nih.gov The strategic placement of substituents, including silyl (B83357) groups, allows for the fine-tuning of the emission color and quantum yield, which is crucial for the development of highly efficient and stable OLEDs. researchgate.netresearchgate.net The modification of the anthracene core is a key strategy for creating new materials for blue-emitting OLEDs. rsc.org

The ordered packing of molecules in the solid state is a critical factor for efficient charge transport in organic semiconductors. nih.govep2-bayreuth.deaps.orguni-muenchen.de The introduction of bulky substituents like the trimethylsilyl group can significantly influence the intermolecular interactions and crystal packing of anthracene derivatives. nih.gov While unfavorable molecular packing can lead to poor or no transistor properties, strategic functionalization can enhance π-stacking and improve charge mobility. pkusz.edu.cnresearchgate.net

For instance, silylethynyl-substituted pentacene (B32325) and anthradithiophene derivatives have shown improved stability and charge mobility compared to their parent molecules due to enhanced π-stacking. pkusz.edu.cn Although specific charge mobility data for 9-trimethylsilylanthracene is not provided, the principle of using silyl groups to modify crystal packing and, consequently, charge transport properties is a well-established strategy in the design of high-performance organic semiconductors. nih.govpkusz.edu.cn The functionalization of the 9 and 10 positions of anthracene is a known approach to tune the solid-state arrangement, which can have significant effects on the performance of organic thin-film transistors (OTFTs). nih.gov

The fluorescent properties of anthracene derivatives make them excellent candidates for the development of chemo- and biosensors. mdpi.com The general principle involves a "fluorophore-spacer-receptor" design, where the recognition of an analyte by the receptor moiety causes a change in the fluorescence of the anthracene core. researchgate.net This change can be an increase (turn-on) or decrease (turn-off) in fluorescence intensity or a shift in the emission wavelength.

While specific examples detailing the use of 9-trimethylsilylanthracene as a chemosensor are not extensively covered, the anthracene scaffold itself is a common component in such sensory systems. researchgate.net The trimethylsilyl group could serve as a synthetic handle to attach specific recognition units or could modulate the electronic properties of the anthracene fluorophore to enhance the sensing signal. The development of molecular recognition elements is crucial for chemical sensing, and the versatility of anthracene chemistry allows for the incorporation of various binding sites for different analytes. mdpi.com

Silylated Anthracenes in Catalyst Design and Ligand Development

The introduction of silyl groups, such as the trimethylsilyl moiety in 9-trimethylsilylanthracene, onto an anthracene core significantly influences the electronic and steric properties of the molecule. This modification is strategically employed in the design of sophisticated catalyst systems and the development of novel ligands. While 9-trimethylsilylanthracene may not always be the final, active component of a catalyst, it serves as a crucial precursor and building block in the synthesis of more complex, functional ligands.

The trimethylsilyl group can act as a versatile handle for further chemical transformations. Through desilylation followed by C-C coupling reactions, the anthracene core can be functionalized with various coordinating groups, leading to the formation of bespoke ligands for transition metal catalysis. For instance, silylated anthracene derivatives can be converted into phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands, where the rigid and photophysically active anthracene backbone can impart unique properties to the resulting metal complexes.

A notable application of silylated anthracenes is in the field of photocatalysis. The silyl substitution can enhance the fluorescence efficiency of the anthracene unit, a desirable property for photosensitizers. oup.com These modified anthracenes can participate in energy transfer processes, activating substrates in a catalytic cycle. For example, a related compound, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, has been demonstrated to act as an organic photocatalyst. acs.org

Furthermore, the steric bulk of the trimethylsilyl group can be exploited to control the coordination environment around a metal center. This steric influence can play a critical role in determining the selectivity of a catalytic reaction, for example, in asymmetric catalysis where precise control over the spatial arrangement of reactants is paramount. The silyl group can also enhance the solubility and stability of the catalyst in organic solvents.

The table below summarizes the role of silylated anthracenes in the context of catalyst and ligand development.

| Feature of Silylated Anthracenes | Implication in Catalyst/Ligand Design | Example Application Area |

| Versatile Precursor | The trimethylsilyl group can be readily replaced to introduce desired functionalities. | Synthesis of custom phosphine or NHC ligands. |

| Enhanced Photophysical Properties | Increased fluorescence efficiency due to silyl substitution. oup.com | Development of organic photocatalysts and photosensitizers. acs.org |

| Steric Influence | The bulky silyl group can control the stereoselectivity of catalytic reactions. | Asymmetric hydrogenation and cross-coupling reactions. |

| Improved Solubility and Stability | Silyl groups can increase the solubility of the catalyst complex in nonpolar organic solvents. | Homogeneous catalysis in various organic media. |

Polymer Chemistry Applications: Monomers and Polymerization Initiators

In the realm of polymer chemistry, anthracene derivatives are highly valued for their unique photophysical properties, thermal stability, and reactivity, making them excellent candidates for the creation of advanced polymeric materials. 9-Trimethylsilylanthracene, while not typically a monomer itself, serves as a key intermediate in the synthesis of functional anthracene-based monomers and polymerization initiators.

The trimethylsilyl group can be chemically modified or replaced to introduce a polymerizable functional group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This synthetic versatility allows for the incorporation of the rigid, photoactive anthracene core into a polymer backbone or as a pendant group. For example, derivatives like 9-anthracenylmethyl methacrylate are used in various polymerization techniques, including classic, photo, and atom transfer radical polymerization (ATRP). specificpolymers.com Similarly, 9,10-bis(methacryloyloxymethyl)anthracene has been copolymerized to create porous polymer microspheres with fluorescent properties. nih.gov The resulting polymers often exhibit interesting optical and electronic properties, with applications in organic light-emitting diodes (OLEDs), sensors, and as conductive binders. specificpolymers.com

Furthermore, the anthracene motif can be integrated into polymerization initiators. By functionalizing the anthracene core with a group capable of initiating polymerization, such as a halogenated ester for ATRP, polymers with an anthracene end-group can be synthesized. An example is the use of 9-anthracenemethyl-2-bromoisobutyrate as an initiator for the ATRP of methyl methacrylate. researchgate.net This approach allows for the precise placement of the photoactive anthracene unit at the terminus of a polymer chain, which can be useful for creating well-defined block copolymers or for surface functionalization.

The table below details the applications of anthracene derivatives, often synthesized from precursors like 9-trimethylsilylanthracene, in polymer chemistry.

| Application Role | Specific Anthracene Derivative Example | Polymerization Method | Key Feature of Resulting Polymer |

| Monomer | 9-Anthracenylmethyl methacrylate specificpolymers.com | Classical, Photo, ATRP | Contains pendant anthracene groups with fluorescent properties. |

| Monomer | 9,10-Bis(methacryloyloxymethyl)anthracene nih.gov | Suspension Copolymerization | Porous, fluorescent polymer microspheres. |

| Initiator | 9-Anthracenemethyl-2-bromoisobutyrate researchgate.net | Atom Transfer Radical Polymerization (ATRP) | Polymer chains with a terminal anthracene group. |

The ability to synthesize these specialized monomers and initiators often relies on the strategic use of precursor molecules where functionalization is facilitated by reactive sites, a role that can be fulfilled by the trimethylsilyl group in 9-trimethylsilylanthracene.

Derivatization Strategies and the Synthesis of Analogues

Modification of the Trimethylsilyl (B98337) Group: Exchange and Extension

The trimethylsilyl (TMS) group, while often used as a protecting group in organic synthesis, can also be a site for further chemical modification. This functional group is characterized by its chemical inertness and large molecular volume. wikipedia.org The silicon-carbon bond in 9-trimethylsilylanthracene can be cleaved to allow for the introduction of other functional groups.

One common strategy involves the protodesilylation of the TMS group, which is the cleavage of the C-Si bond by a proton source, typically an acid. This reaction removes the TMS group and replaces it with a hydrogen atom, yielding anthracene (B1667546). This can be a useful step in a multi-step synthesis where the TMS group was initially used to control regioselectivity.

Alternatively, the TMS group can be exchanged for other silyl (B83357) groups with different steric and electronic properties. This is often achieved through reactions with silyl halides or triflates in the presence of a Lewis acid catalyst. For example, reacting 9-trimethylsilylanthracene with a trialkylsilyl halide (R3SiX) can lead to the formation of a new 9-trialkylsilylanthracene derivative.

Furthermore, the trimethylsilyl group can be extended by introducing functional groups onto the methyl groups of the TMS moiety. This is a less common but viable strategy for creating more complex architectures.

Functionalization of the Anthracene Core in 9-Trimethylsilylanthracene Analogues

The anthracene core of 9-trimethylsilylanthracene offers several positions for the introduction of various functional groups, which can significantly alter the molecule's electronic and photophysical properties. Electrophilic substitution reactions are a primary method for functionalizing the anthracene core.

Halogenation, such as bromination, is a common initial step for further derivatization. For instance, the bromination of anthracene derivatives can lead to the formation of key precursors for more complex substituted anthracenes. nih.gov The position of bromination can be influenced by the directing effects of existing substituents.

Other electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, can also be employed to introduce nitro, sulfo, and acyl groups, respectively, onto the anthracene ring system. These functional groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to build larger molecular structures.

The table below summarizes some common functionalization reactions of the anthracene core.

| Reaction | Reagents | Functional Group Introduced |

| Halogenation | Br2, Cl2, I2 | -Br, -Cl, -I |

| Nitration | HNO3, H2SO4 | -NO2 |

| Sulfonation | H2SO4, SO3 | -SO3H |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl3 | -R |

Synthesis of Poly(9-trimethylsilylanthracene) Derivatives and Oligomers

The synthesis of polymers and oligomers containing the 9-trimethylsilylanthracene unit has been explored to create materials with tailored optical and electronic properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One approach to synthesizing these polymers is through the polymerization of functionalized 9-trimethylsilylanthracene monomers. For example, monomers containing polymerizable groups, such as vinyl or ethynyl groups, can be attached to the anthracene core and then polymerized using standard polymerization techniques like radical, cationic, or ring-opening metathesis polymerization.

Another strategy involves the use of cross-coupling reactions, such as Suzuki or Stille coupling, to link 9-trimethylsilylanthracene units together. This approach allows for the creation of well-defined oligomers and polymers with controlled chain lengths and architectures.

The synthesis of end-capped oligomers, where the polymer chain is terminated with specific functional groups, has also been investigated. This technique allows for control over the properties of the resulting material.

Incorporation into Hybrid Organic-Inorganic Materials

The incorporation of 9-trimethylsilylanthracene and its derivatives into hybrid organic-inorganic materials is a promising area of research for developing advanced functional materials. These hybrid materials combine the desirable properties of both organic and inorganic components.

One common method for creating these hybrid materials is through the sol-gel process. In this process, a silicon alkoxide, such as tetraethoxysilane (TEOS), is hydrolyzed and condensed in the presence of a functionalized 9-trimethylsilylanthracene derivative. The organic moiety becomes covalently bonded to the inorganic silica network, resulting in a hybrid material with enhanced thermal and mechanical stability.

Another approach involves the surface modification of inorganic nanoparticles, such as silica or metal oxides, with 9-trimethylsilylanthracene derivatives. This can be achieved by reacting a functionalized anthracene with the surface hydroxyl groups of the nanoparticles. The resulting hybrid materials can exhibit the photophysical properties of the anthracene chromophore combined with the unique properties of the inorganic nanoparticles.

These hybrid materials have potential applications in areas such as sensing, catalysis, and photonics. The ability to tune the properties of the organic component and the inorganic framework allows for the design of materials with specific functionalities.

Advanced Research Topics and Emerging Trends

Supramolecular Chemistry and Host-Guest Interactions Involving 9-Trimethylsilylanthracene

The field of supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems held together by non-covalent interactions. 9-Trimethylsilylanthracene, with its extended π-system and sterically demanding trimethylsilyl (B98337) group, is an intriguing building block for the construction of such assemblies.

Molecular recognition is the foundation of supramolecular chemistry, wherein molecules selectively bind to one another through a combination of non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions longdom.orgresearchgate.net. The anthracene (B1667546) core of 9-trimethylsilylanthracene provides a planar surface ideal for π-stacking interactions, a common motif in the self-assembly of aromatic molecules. The bulky trimethylsilyl group, however, can significantly influence these processes by introducing steric hindrance, thereby directing the geometry of the resulting supramolecular structures.

Research in this area often involves studying the formation of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" thno.orgnih.gov. While specific studies detailing 9-trimethylsilylanthracene as a guest are limited, research on similar molecules like 9-methylanthracene has shown that it can form stable 1:2 host-guest complexes with molecular receptors nih.gov. In these complexes, the guest molecule can exhibit rapid exchange between binding sites within the host and the external environment nih.gov. This dynamic behavior is crucial for the development of responsive materials and sensors. The self-assembly of anthracene derivatives is also a subject of intense investigation, with studies demonstrating how modifications to the anthracene core can dictate the morphology and mechanism of aggregation ljmu.ac.uk.

Table 1: Key Non-Covalent Interactions in Supramolecular Chemistry

| Interaction Type | Description | Relevance to 9-Trimethylsilylanthracene |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The anthracene core readily participates in π-π stacking, driving self-assembly. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of supramolecular assemblies. |

| Steric Hindrance | The prevention of reactions at a particular location in a molecule by bulky substituents. | The trimethylsilyl group can direct the geometry of self-assembly by preventing certain orientations. |

| Host-Guest Interactions | The encapsulation of a "guest" molecule within a larger "host" molecule. | The potential for 9-trimethylsilylanthracene to act as a guest in various host systems is an active area of research. |

Crystalline sponges are porous crystalline materials that can absorb and align guest molecules within their pores, allowing for their structural determination by X-ray crystallography even when the guest itself cannot be crystallized rsc.org. This "crystallography without crystals" technique has revolutionized the structural analysis of small molecules. The design of new crystalline sponges often involves the use of metal-organic frameworks (MOFs) that are stable and easy to handle rsc.org.

While the direct incorporation of 9-trimethylsilylanthracene into the framework of a crystalline sponge has not been extensively reported, its potential as a guest molecule within these porous materials is of significant interest. The size and shape of the trimethylsilyl group would influence how the molecule fits within the pores of a host framework, and the aromatic anthracene core could engage in specific interactions with the host, leading to a well-ordered arrangement. The development of porous polymers based on anthracene derivatives has also been explored, creating materials with high thermal stability and fluorescence properties rsc.org. These materials could find applications in sensing and separation technologies.

Mechanistic Studies of Aromaticity and Antiaromaticity in Silylated Anthracenes

The introduction of a trimethylsilyl group at the 9-position of anthracene can influence its electronic structure and, consequently, its aromatic character. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Conversely, antiaromaticity describes a situation where such delocalization leads to destabilization.

Computational studies on polycyclic aromatic hydrocarbons (PAHs) are instrumental in predicting their reactivity and electronic properties researchgate.net. Theoretical methods can be used to investigate how the electron-donating or -withdrawing nature of substituents affects the aromaticity of the anthracene ring system. The silyl (B83357) group is generally considered to be a weak σ-donor and a potential π-acceptor, and its precise effect on the aromaticity of the anthracene core is a subject of ongoing research. Studies on anthracene itself have shown that it can exhibit reversals in aromaticity in its excited states nih.gov.

Furthermore, the photochemistry of 9-trimethylsilylanthracene has been a subject of mechanistic investigation. For instance, it undergoes photoprotodesilylation in alcohols, a reaction that involves the cleavage of the carbon-silicon bond in the excited singlet state rsc.org. This reactivity highlights the influence of the trimethylsilyl group on the electronic landscape of the anthracene core and provides a platform for studying fundamental reaction mechanisms.

Green Synthesis and Sustainable Chemistry Aspects in Silylation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rsc.orgrsc.org. In the context of synthesizing 9-trimethylsilylanthracene, this involves exploring more environmentally benign silylation methods.

Traditional silylation reactions can involve harsh reagents and solvents. Green approaches focus on alternatives such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. For example, microwave irradiation has been successfully used in the green synthesis of 9-anthracenyl chalcones researchgate.net.

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination.

Use of sustainable catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry.

While specific green synthetic protocols for 9-trimethylsilylanthracene are not yet widely published, the general trend in organic synthesis is moving towards more sustainable practices. The in situ generation of reactive intermediates, for example, can avoid the handling of hazardous materials. One such example is the electrochemical oxidation of anthracene derivatives to produce anthraquinones in a flow cell, which avoids the use of hazardous oxidants rsc.org. The application of these principles to the silylation of anthracene is a promising area for future research.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. In-situ analytical techniques are particularly useful for optimizing reaction conditions and ensuring process safety and efficiency spectroscopyonline.com. For the synthesis of 9-trimethylsilylanthracene, several advanced techniques could be employed:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. For silylation reactions, one could monitor the disappearance of the Si-H band if a hydrosilane is used, or changes in the aromatic C-H vibrations of the anthracene core. Micro-Raman techniques have been used to monitor photochemical reactions of anthracene derivatives in the solid state rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture, including transient intermediates.

Mass Spectrometry (MS): Techniques such as reaction monitoring by mass spectrometry (ReactMS) can track the concentration of reactants, products, and byproducts with high sensitivity.

The choice of technique depends on the specific reaction conditions, such as temperature, pressure, and the physical state of the reactants. The implementation of these in-situ monitoring tools can lead to a better understanding of the silylation process and facilitate the development of more efficient and sustainable synthetic routes to 9-trimethylsilylanthracene.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for the synthesis of silylated anthracenes exist, future research will likely focus on developing more efficient and selective synthetic protocols. Current approaches, though effective, may involve multiple steps or require stringent reaction conditions. Future synthetic strategies are expected to prioritize atom economy, reduce waste, and provide precise control over the substitution pattern of the anthracene (B1667546) core.

Key areas for development include:

Direct C-H Silylation: Investigating transition-metal-catalyzed direct C-H silylation of anthracene would offer a more atom-economical route to 9-trimethylsilylanthracene, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved selectivity, and safer handling of reagents.

Mechanochemical Methods: Exploring solvent-free or low-solvent mechanochemical approaches could provide a greener and more sustainable method for the synthesis of 9-trimethylsilylanthracene and its derivatives.

A comparative look at potential synthetic improvements is presented in Table 1.

| Current Methods | Potential Future Methods | Anticipated Advantages |

| Multi-step synthesis from anthraquinone (B42736) | Direct C-H activation/silylation | Higher atom economy, fewer steps |

| Grignard-based reactions | Catalytic cross-coupling reactions | Milder reaction conditions, broader substrate scope |

| Batch processing | Continuous flow synthesis | Improved safety, scalability, and process control |

Exploration of New Reactivity Modes and Catalytic Applications

The trimethylsilyl (B98337) group can act as a directing group or a leaving group, offering unique reactivity patterns. A known reaction is the photoprotodesilylation of 9-trimethylsilylanthracene in alcohols, which demonstrates the influence of the silyl (B83357) group on the photochemical behavior of the anthracene core. acs.org Future research is expected to uncover new reactivity modes and harness them for novel applications, including catalysis.

Unexplored avenues include:

Sila-Friedel-Crafts Reactions: Investigating the utility of 9-trimethylsilylanthracene as a precursor for electrophilic aromatic substitution reactions, where the trimethylsilyl group is displaced by an electrophile.

Transition Metal Catalysis: Exploring the potential of 9-trimethylsilylanthracene as a ligand for transition metal catalysts, where the electronic properties of the silylated anthracene could influence the catalytic activity and selectivity.

Photocatalysis: Given the rich photochemistry of anthracene, investigating the use of 9-trimethylsilylanthracene and its derivatives as organic photocatalysts for various chemical transformations is a promising area.

Integration into Advanced Smart Materials and Responsive Systems

The photophysical properties of the anthracene moiety, particularly its ability to undergo reversible [4+4] cycloaddition upon exposure to UV and thermal stimuli, make it an excellent candidate for the development of "smart" materials. The trimethylsilyl group can be used to tune these properties and to anchor the anthracene unit into larger systems.

Future applications in this area could involve:

Stimuli-Responsive Polymers: Incorporating 9-trimethylsilylanthracene into polymer chains to create materials that can change their properties, such as solubility or conformation, in response to light.

Self-Healing Materials: Utilizing the reversible photodimerization of the anthracene core to design materials that can repair themselves upon damage.

Fluorescent Sensors: Developing chemosensors based on 9-trimethylsilylanthracene derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes.

The principles behind stimuli-responsive behavior in anthracene-based materials are summarized in Table 2.

| Stimulus | Mechanism | Potential Application |

| UV Light | [4+4] Cycloaddition (Dimerization) | Information storage, photo-patterning |

| Heat/Visible Light | Cycloreversion (Monomer Regeneration) | Self-healing materials, erasable media |

| Chemical Analyte | Host-guest interaction | Fluorescent sensing, targeted delivery |

Bridging Computational Predictions with Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and photophysical properties of molecules. researchgate.netsemanticscholar.org For 9-trimethylsilylanthracene, computational studies can provide valuable insights into its behavior and guide the design of new experiments and applications.

Future research should focus on a synergistic approach:

Predicting Spectroscopic Properties: Using TD-DFT to predict the absorption and emission spectra of novel 9-trimethylsilylanthracene derivatives to screen for candidates with desired photophysical properties.

Modeling Reaction Mechanisms: Employing computational methods to elucidate the mechanisms of new reactions involving 9-trimethylsilylanthracene, thereby aiding in the optimization of reaction conditions.